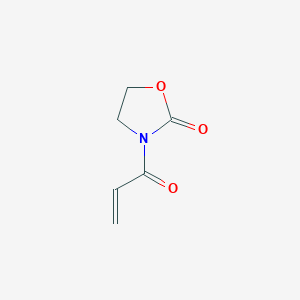
3-Acryloyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acryloyl-2-oxazolidinone is a highly versatile and multifaceted compound. It showcases considerable potential in combatting malignancies by virtue of its exceptional anticancer properties .
Synthesis Analysis
The synthesis of 3-Acryloyl-2-oxazolidinone involves challenging formation of the oxazolidinone ring . An efficient asymmetric 1,3-dipolar cycloaddition reaction between α-substituted diazophosphonates and 3-acryloyl-2-oxazolidinone, catalyzed by a chiral Mg (II)/BOX complex, has been achieved for the first time .
Molecular Structure Analysis
The molecular structure of 3-Acryloyl-2-oxazolidinone is characterized by the presence of an oxazolidinone ring .
Chemical Reactions Analysis
3-Acryloyl-2-oxazolidinone has been involved in asymmetric [3+2] cycloaddition reactions with α-substituted diazophosphonates to access chiral pyrazoline derivatives with phosphonyl at a tetrasubstituted stereogenic center . It has also been used in Diels–Alder reactions .
Physical And Chemical Properties Analysis
3-Acryloyl-2-oxazolidinone has a molecular weight of 141.12 g/mol. It has a density of 1.3±0.1 g/cm3, a boiling point of 194.5±23.0 °C at 760 mmHg, and a flash point of 71.4±22.6 °C .
科学的研究の応用
Synthesis of HIV-1 Protease Inhibitors
3-Acryloyl-2-oxazolidinone has been utilized in the asymmetric Diels–Alder reaction to synthesize optically active ligands for potent HIV-1 protease inhibitors . These inhibitors are crucial for antiretroviral therapy, and the compound’s role in creating high-affinity ligands can significantly impact the treatment of HIV/AIDS.
Development of Antiretroviral Agents
The compound is instrumental in the development of novel antiretroviral agents that exhibit better potency, greater specificity, and a higher genetic barrier to drug-resistant variants . This is vital for the long-term effectiveness of combined antiretroviral therapy regimens.
Asymmetric Synthesis
3-Acryloyl-2-oxazolidinone serves as a dienophile in various Lewis-acid promoted reactions, which are key for the asymmetric synthesis of complex molecules with multiple chiral centers . This asymmetric synthesis is essential for creating compounds with specific optical activities required in pharmaceuticals.
Catalysis of Asymmetric Reactions
This compound has been reported to catalyze asymmetric reactions, such as the Diels-Alder reaction with cyclopentadiene, providing moderate selectivity . It also catalyzes the alkylation of aldehydes with diethylzinc, which is important for the synthesis of chiral alcohols.
Intermediate for Tricyclic Compounds
It acts as an intermediate in the synthesis of tricyclic compounds, such as hexahydro-4H-3,5-methanofuro[2,3-b]pyranol, which have applications in medicinal chemistry due to their crown-like heterocyclic structure .
Molecular Design in Drug Discovery
3-Acryloyl-2-oxazolidinone’s derivatives are used in protein X-ray structure-based molecular design, a critical part of modern drug discovery and development processes . This application underscores its importance in the design of new drugs with precise targeting capabilities.
将来の方向性
特性
IUPAC Name |
3-prop-2-enoyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSYUPTCGGRSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438461 |
Source


|
| Record name | 3-Acryloyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acryloyl-2-oxazolidinone | |
CAS RN |
2043-21-2 |
Source


|
| Record name | 3-Acryloyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 3-acryloyl-2-oxazolidinone, and why is it of interest to researchers?
A1: 3-Acryloyl-2-oxazolidinone is an organic compound that serves as a versatile building block in organic synthesis. It is particularly valuable in reactions like Diels-Alder and 1,3-dipolar cycloadditions due to its electron-deficient olefin, which acts as a good dienophile and dipolarophile. [, , , , , , , , , , ]
Q2: What are some key reactions where 3-acryloyl-2-oxazolidinone is used as a substrate?
A2: Research highlights 3-acryloyl-2-oxazolidinone's role as a preferred substrate in:
- Diels-Alder Reactions: It reacts with dienes like cyclopentadiene, often in the presence of chiral Lewis acid catalysts, to create complex cyclic systems with high enantio- and diastereoselectivity. [, , , , , ]
- 1,3-Dipolar Cycloadditions: It reacts with various 1,3-dipoles, including nitrile oxides and azomethine imines, to yield valuable heterocyclic compounds with excellent stereocontrol. [, , , ]
- Michael Additions: It can undergo Michael additions with nucleophiles like N-Boc-2-silyloxypyrroles, catalyzed by Lewis acids such as Sc(OTf)3, providing access to functionalized pyrrole derivatives. [, ]
Q3: What role does chirality play in reactions involving 3-acryloyl-2-oxazolidinone?
A3: While 3-acryloyl-2-oxazolidinone itself is not chiral, its reactions can be rendered enantioselective by employing chiral Lewis acid catalysts. These catalysts, often complexes incorporating ligands like bis(oxazoline) or binaphthyldiimine, coordinate to the substrate and influence the approach of the reacting partner, leading to the preferential formation of one enantiomer over the other. [, , , , , , , , ]
Q4: What are the structural features of 3-acryloyl-2-oxazolidinone that make it suitable for these reactions?
A4: 3-Acryloyl-2-oxazolidinone's reactivity stems from:
Q5: How does the choice of catalyst impact the outcome of reactions with 3-acryloyl-2-oxazolidinone?
A5: The choice of catalyst, particularly the metal center and the ligand structure, significantly influences enantio- and diastereoselectivity. For example, Ni(II)-binaphthyldiimine complexes excel in Diels-Alder reactions with cyclopentadiene, while Sc(III)-Pybox catalysts are favored in 1,3-dipolar cycloadditions with 2-benzopyrylium-4-olate. [, , ]
Q6: Has computational chemistry been used to study reactions involving 3-acryloyl-2-oxazolidinone?
A6: While not extensively covered in the provided research, computational chemistry techniques, like Density Functional Theory (DFT), can be valuable tools to: * Study Reaction Mechanisms: Unraveling the mechanistic pathways and transition states involved in reactions with 3-acryloyl-2-oxazolidinone.* Predict Stereoselectivity: Predicting the enantiomeric excess and diastereomeric ratios based on catalyst structure and reaction conditions.* Design New Catalysts: Guiding the development of novel, more efficient chiral catalysts for reactions involving 3-acryloyl-2-oxazolidinone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)


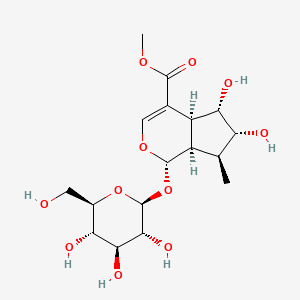
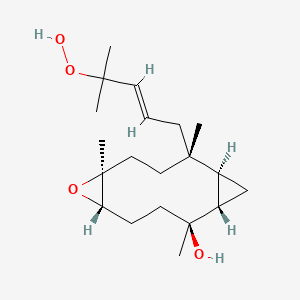
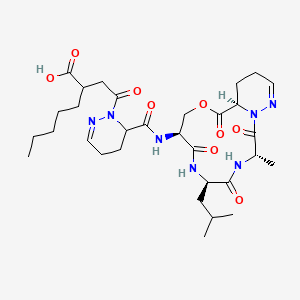
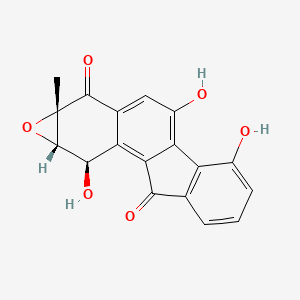
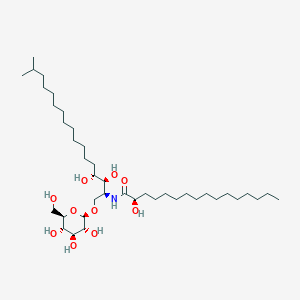

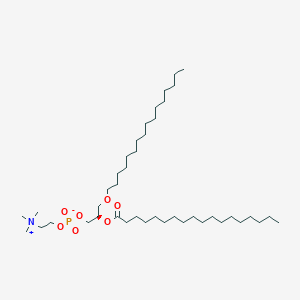
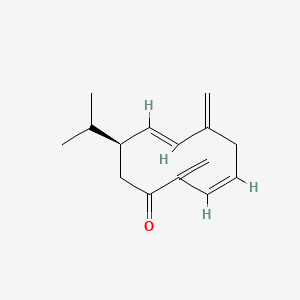
![(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1245715.png)

